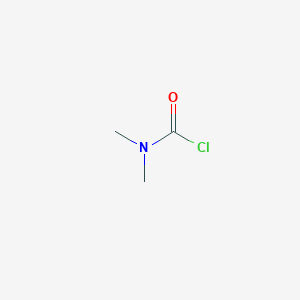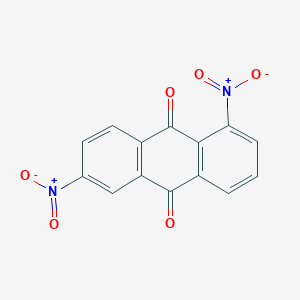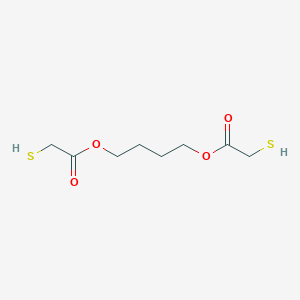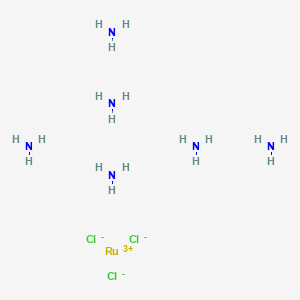
Hexaammineruthenium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaammineruthenium trichloride is a coordination compound with the formula [Ru(NH₃)₆]Cl₃. It is a pale yellow, air-stable, water-soluble powder. This compound is notable for its use in various electrochemical applications due to its chemical and electrochemical reversibility .
Aplicaciones Científicas De Investigación
Hexaammineruthenium trichloride has a wide range of scientific research applications :
Chemistry: It is used as a precursor for the preparation of various catalysts, such as Ru/Al₂O₃ catalysts for carbon dioxide hydrogenation.
Biology and Medicine: The compound is employed in glucose monitoring systems as an electron mediator. In these systems, it reacts with glucose and glucose oxidase to generate an electric current proportional to the glucose concentration.
Industry: this compound is used in the production of bimetallic complexes and other coordination compounds.
Mecanismo De Acción
Target of Action
Hexaammineruthenium trichloride is primarily used as a catalyst in various chemical reactions . It is often used as a precursor for the preparation of Ru/Al2O3 catalyst for CO2 hydrogenation .
Mode of Action
This compound interacts with its targets through electrochemical reduction and oxidation . It is part of the Hexaammineruthenium III/II (HexRu (III)|HexRu (II)) couple, which is a commonly used electrochemical redox couple due to its chemical and electrochemical reversibility .
Biochemical Pathways
The compound plays a crucial role in various biochemical analyses as an indicator of the occurrence of one-electron reactions . It is often used as the analyte in cyclic voltammetry demonstrations .
Pharmacokinetics
It is known to be a water-soluble powder , which suggests that it may have good bioavailability
Result of Action
In the context of glucose detection, this compound acts as an electron mediator . It reacts with glucose oxidase (GOD) and β-D-glucose in the test strip, generating β-D-glucono-lactone and Hexaammineruthenium (II) chloride . The amount of Hexaammineruthenium (II) chloride produced is directly proportional to the amount of glucose in the blood sample .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be air stable , but should be stored under inert gas and should avoid air, moisture, and heat . It is also known to be stable for more than 60 days, even at 70 °C .
Métodos De Preparación
Hexaammineruthenium trichloride can be synthesized through several methods. One common method involves the oxidation of hexaammineruthenium dichloride. This process typically includes the following steps :
Oxidation of Hexaammineruthenium Dichloride: Hexaammineruthenium dichloride is reacted with nitric acid to produce hexaammineruthenium nitrate.
Formation of this compound: The hexaammineruthenium nitrate is then reacted with hydrochloric acid to yield this compound.
Industrial production methods often involve the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Hexaammineruthenium trichloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions :
Oxidation and Reduction: this compound can be readily interconverted with hexaammineruthenium dichloride through electrochemical reduction and oxidation, respectively. This property makes it useful in cyclic voltammetry demonstrations.
Substitution Reactions: The compound can participate in substitution reactions where the ammonia ligands are replaced by other ligands. For example, it can form bimetallic complexes with silver cyanide.
Common reagents used in these reactions include nitric acid, hydrochloric acid, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Hexaammineruthenium trichloride is unique due to its chemical and electrochemical reversibility, which makes it highly useful in electrochemical applications . Similar compounds include:
Hexaammineruthenium dichloride: This compound is closely related and can be interconverted with this compound through redox reactions.
Chloropentaammineruthenium trichloride: Another ruthenium-based coordination compound with different ligand arrangements and properties.
Ruthenium trichloride: A simpler ruthenium compound used in various catalytic and chemical applications
These compounds share some similarities in their chemical behavior but differ in their specific applications and properties.
Propiedades
IUPAC Name |
azane;ruthenium(3+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H3N.Ru/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDZMMXUOBAJMN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H18N6Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-91-8 |
Source


|
| Record name | Hexaammineruthenium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaammineruthenium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What information about the electronic structure of Hexaammineruthenium trichloride can be derived from its X-ray absorption spectra?
A1: X-ray absorption spectra, specifically focusing on the ruthenium L edges, reveal crucial information about the electronic structure of this compound. The presence of "white lines" in the spectra indicates ligand-field and spin-orbit effects within the complex []. Furthermore, analysis of these spectra, considering the local symmetry and electronic configuration, allows for the determination of the ligand field splitting parameter (10Dq), which is found to be 3.93 eV for this complex []. This value provides insights into the strength of the interaction between the ruthenium ion and the surrounding ammonia ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)



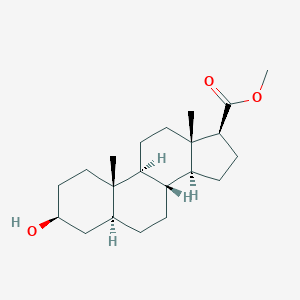
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
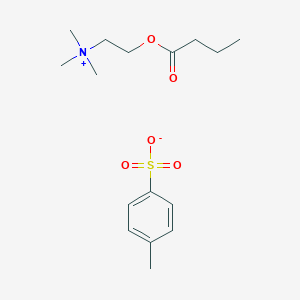
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
